An In-depth Technical Guide to the Physical Properties of (3-(Trifluoromethyl)pyridin-4-yl)methanol
An In-depth Technical Guide to the Physical Properties of (3-(Trifluoromethyl)pyridin-4-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethyl)pyridin-4-yl)methanol, more systematically named (6-(trifluoromethyl)pyridin-3-yl)methanol (CAS No: 386704-04-7 ), is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of complex molecules with tailored biological activities. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design.[1][2]
This technical guide provides a comprehensive overview of the physical and chemical properties of (6-(trifluoromethyl)pyridin-3-yl)methanol. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this important chemical intermediate. The information presented herein is a synthesis of available data from commercial suppliers, chemical databases, and the scientific literature, providing a foundation for its effective utilization in research and development.
Chemical Identity and Molecular Structure
The unequivocal identification of a chemical entity is paramount for both research and regulatory purposes. The structural and molecular details of (6-(trifluoromethyl)pyridin-3-yl)methanol are summarized below.
| Identifier | Value |
| Systematic Name | (6-(Trifluoromethyl)pyridin-3-yl)methanol |
| CAS Number | 386704-04-7 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol [3] |
| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 |
| InChIKey | CBSXUFWMVOAHTK-UHFFFAOYSA-N |
| SMILES | OCc1ccc(nc1)C(F)(F)F |
The molecular structure consists of a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a hydroxymethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, thereby affecting its reactivity and physical properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (6-(trifluoromethyl)pyridin-3-yl)methanol is essential for its handling, purification, and use in chemical synthesis.
Summary of Physical Properties
The key physical properties are summarized in the table below. It is important to note that some of these values are predicted or have been reported with some variability in the literature.
| Property | Value | Source(s) |
| Physical State | Liquid | [4] |
| Appearance | Colorless to light yellow or brown liquid | [4] |
| Boiling Point | 223.1 ± 35.0 °C at 760 mmHg100-102 °C at 0.75 mmHg | [5][6] |
| Melting Point | Not available (liquid at room temperature) | [5] |
| Density | 1.362 - 1.4 g/cm³ | [6] |
| Flash Point | > 110 °C (closed cup) | |
| Refractive Index | 1.463 | [5] |
| pKa (predicted) | 13.36 ± 0.10 | [6] |
| LogP (predicted) | 0.51 - 0.9 | [4][5] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [5] |
Detailed Discussion of Properties
Boiling Point: The significant difference between the boiling point at atmospheric pressure and under vacuum is expected for a compound of this molecular weight. The ability to distill this compound at a lower temperature under reduced pressure is advantageous for purification, as it minimizes the risk of thermal decomposition.
Solubility: (6-(Trifluoromethyl)pyridin-3-yl)methanol exhibits low solubility in water, a characteristic attributed to the hydrophobic nature of the trifluoromethyl group and the pyridine ring.[7] It is, however, soluble in a range of common organic solvents, including methanol, dichloromethane, and ethyl acetate.[7][8] This solubility profile is typical for a moderately polar organic molecule and is a key consideration for its use in various reaction media and for its purification by extraction or chromatography.
pKa: The predicted pKa of 13.36 for the hydroxyl proton suggests that it is a weakly acidic alcohol. The electron-withdrawing trifluoromethyl group is expected to slightly increase the acidity of the hydroxyl group compared to an unsubstituted pyridinemethanol. The basicity of the pyridine nitrogen is also significantly reduced due to the inductive effect of the trifluoromethyl group.
Spectral Data and Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the hydroxymethyl group. Based on the structure and known substituent effects, the following approximate chemical shifts (in ppm, relative to TMS) in CDCl₃ can be predicted:
-
Aromatic Protons (3H):
-
A singlet or narrow doublet for the proton at the 2-position (adjacent to the nitrogen).
-
A doublet for the proton at the 4-position.
-
A doublet for the proton at the 5-position.
-
The coupling constants between adjacent protons on the pyridine ring are typically in the range of 5-8 Hz.
-
-
Hydroxymethyl Protons (CH₂): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet whose chemical shift is dependent on concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electronegativity of the substituents.
-
Aromatic Carbons (5C): Signals in the aromatic region (approximately 120-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (CF₃): A quartet around 120-125 ppm with a large one-bond C-F coupling constant.
-
Hydroxymethyl Carbon (CH₂): A signal in the range of 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.
-
C-O Stretch: A band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The trifluoromethyl group is relatively stable and its fragmentation is less common.
Synthesis and Reactivity
(6-(Trifluoromethyl)pyridin-3-yl)methanol is typically synthesized via the reduction of a suitable precursor, such as 6-(trifluoromethyl)nicotinic acid or its corresponding ester.
Synthetic Approach
A common and efficient method for the synthesis of pyridinemethanols is the reduction of the corresponding carboxylic acid esters using a mild reducing agent like sodium borohydride.[9] The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (6-(Trifluoromethyl)pyridin-3-yl)methanol.
This two-step process, starting from the commercially available 6-(trifluoromethyl)nicotinic acid, offers a practical and scalable route to the desired alcohol.[3][10]
Key Reactivity
The primary reactivity of (6-(trifluoromethyl)pyridin-3-yl)methanol is centered around the hydroxyl group. It can undergo typical alcohol reactions such as:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, using mild oxidizing agents like manganese dioxide.[8]
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers under appropriate conditions.
-
Halogenation: Replacement of the hydroxyl group with a halogen.
The pyridine nitrogen can also participate in reactions, such as N-oxidation or quaternization, although its basicity and nucleophilicity are diminished by the electron-withdrawing trifluoromethyl group.
Safety and Handling
(6-(Trifluoromethyl)pyridin-3-yl)methanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates several hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of potential for inhalation, use a suitable respirator.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Applications in Research and Development
The unique combination of a pyridine ring, a trifluoromethyl group, and a reactive hydroxymethyl handle makes (6-(trifluoromethyl)pyridin-3-yl)methanol a valuable intermediate in several areas of chemical research.
Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmacologically active molecules. A notable application is in the preparation of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[3]
Agrochemical Development
The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals.[1] The physical and chemical properties of (6-(trifluoromethyl)pyridin-3-yl)methanol make it an attractive building block for the synthesis of novel herbicides, insecticides, and fungicides.
Caption: Key application areas of (6-(Trifluoromethyl)pyridin-3-yl)methanol.
Conclusion
(6-(Trifluoromethyl)pyridin-3-yl)methanol is a chemical intermediate with a distinct set of physical and chemical properties that make it highly valuable in the fields of drug discovery and agrochemical research. Its synthesis from readily available starting materials and its versatile reactivity provide a solid foundation for its use in the creation of novel and complex molecules. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond. Further experimental investigation into its spectral properties and quantitative solubility would be beneficial to the scientific community.
References
-
PubChem. 6-(Trifluoromethyl)pyridine-3-methanol. [Link]
-
Alchemist Chemical. 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China. [Link]
-
ChemSrc. 6-(Trifluoromethyl)pyridine-3-methanol | CAS#:386704-04-7. [Link]
-
PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Link]
-
Creemer, L. C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 935-941. [Link]
-
PubMed Central. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
ResearchGate. Determination of the pK a values of some pyridine derivatives by computational methods. [Link]
-
ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
-
ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]
-
ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
PubMed Central. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
Harvard Catalyst. Nicotinyl Alcohol. [Link]
-
Springer. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information - Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. [Link]
-
Scribd. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. [Link]
-
ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]
-
Watson International Ltd. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL CAS 386704-04-7. [Link]
-
ResearchGate. The assignment of the bands in the IR spectrum of methanol to the... | Download Table. [Link]
-
ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]
-
ResearchGate. (PDF) Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Ataman Kimya. NICOTINYL ALCOHOL. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Cheméo. Chemical Properties of Nicotinyl alcohol (CAS 100-55-0). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Rovathin. 6-(Trifluoromethyl)pyridine-3-methanol,386704-04-7. [Link]
-
SciSpace. NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 4. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-(Trifluoromethyl)pyridine-3-methanol | CAS#:386704-04-7 | Chemsrc [chemsrc.com]
- 6. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7 [chemicalbook.com]
- 7. 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 8. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
